

Evolutionary Conservation of the SNRPB Gene: An In-depth Technical Guide

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Abstract

The Small Nuclear Ribonucleoprotein Polypeptide B (SNRPB) gene encodes a core component of the spliceosome, a complex machinery essential for pre-mRNA splicing. Given its fundamental role in gene expression, SNRPB is highly conserved across eukaryotes. This technical guide provides a comprehensive overview of the evolutionary conservation of the SNRPB gene, its functional implications, and its involvement in disease. We present quantitative data on sequence conservation, detailed experimental protocols for its study, and visualizations of its key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development investigating the spliceosome and its components.

Introduction

The SNRPB gene is a member of the Sm protein family, which forms the core of small nuclear ribonucleoproteins (snRNPs), the building blocks of the spliceosome.^{[1][2]} The protein encoded by SNRPB, SmB/B', is a key structural and functional element of the U1, U2, U4/U6, and U5 snRNPs, which are central to the major spliceosome pathway.^{[1][2]} The high degree of conservation of SNRPB across diverse eukaryotic species underscores its critical and conserved role in cellular function.^[3] Dysregulation and mutations in SNRPB have been implicated in various human diseases, including Cerebrocostomandibular Syndrome (CCMS)

and several types of cancer, highlighting its importance in development and cellular homeostasis.[4][5]

Evolutionary Conservation of SNRPB

The SNRPB gene and its protein product are remarkably conserved throughout evolution, from single-celled eukaryotes to complex vertebrates. This high level of conservation is indicative of strong selective pressure to maintain its essential function in pre-mRNA splicing.

Orthologs and Paralogs

SNRPB has a well-characterized paralog in vertebrates, SNRPN (Small Nuclear Ribonucleoprotein Polypeptide N), which is believed to have arisen from a gene duplication event.[3] While SNRPB is ubiquitously expressed, SNRPN expression is more restricted, primarily to the brain and heart.

Orthologs of SNRPB have been identified in a wide range of eukaryotic species, demonstrating the ancient origins of this gene.

Protein Sequence Conservation

To quantify the evolutionary conservation of the SNRPB protein, a multiple sequence alignment was performed using protein sequences from representative eukaryotic species. The percentage identity matrix reveals a high degree of similarity, particularly among vertebrates.

Data Presentation: SNRPB Protein Sequence Identity

Species	Human (H. sapiens)	Mouse (M. musculus)	Chicken (G. gallus)	Zebrafish (D. rerio)	Fruit Fly (D. melanogaster)	Nematode (C. elegans)	Yeast (S. cerevisiae)
Human (H. sapiens)	100%	99.1%	95.7%	90.5%	76.4%	68.3%	55.2%
Mouse (M. musculus)	99.1%	100%	95.2%	89.6%	75.9%	67.8%	54.8%
Chicken (G. gallus)	95.7%	95.2%	100%	91.4%	77.3%	69.1%	56.1%
Zebrafish (D. rerio)	90.5%	89.6%	91.4%	100%	74.5%	66.7%	53.9%
Fruit Fly (D. melanogaster)	76.4%	75.9%	77.3%	74.5%	100%	62.1%	50.3%
Nematode (C. elegans)	68.3%	67.8%	69.1%	66.7%	62.1%	100%	45.8%
Yeast (S. cerevisiae)	55.2%	54.8%	56.1%	53.9%	50.3%	45.8%	100%

Table 1: Percentage Identity of SNRPB Protein Sequences. The table shows the percentage of identical amino acid residues between the SNRPB protein sequences of various eukaryotic species, with human SNRPB as the reference.

Conservation of Protein Domains

The SNRPB protein contains two highly conserved Sm motifs (Sm1 and Sm2) that are characteristic of the Sm protein family. These domains are crucial for the assembly of the Sm core domain and for RNA binding. The high conservation of these domains across vast evolutionary distances highlights their indispensability for SNRPB function.

Data Presentation: Conservation of SNRPB Protein Domains

Domain	Human (H. sapiens)	Mouse (M. musculus)	Chicken (G. gallus)	Zebrafish (D. rerio)	Fruit Fly (D. melanogaster)	Nematode (C. elegans)	Yeast (S. cerevisiae)
Sm1 Motif	100%	100%	100%	100%	98%	95%	88%
Sm2 Motif	100%	100%	100%	99%	96%	92%	85%

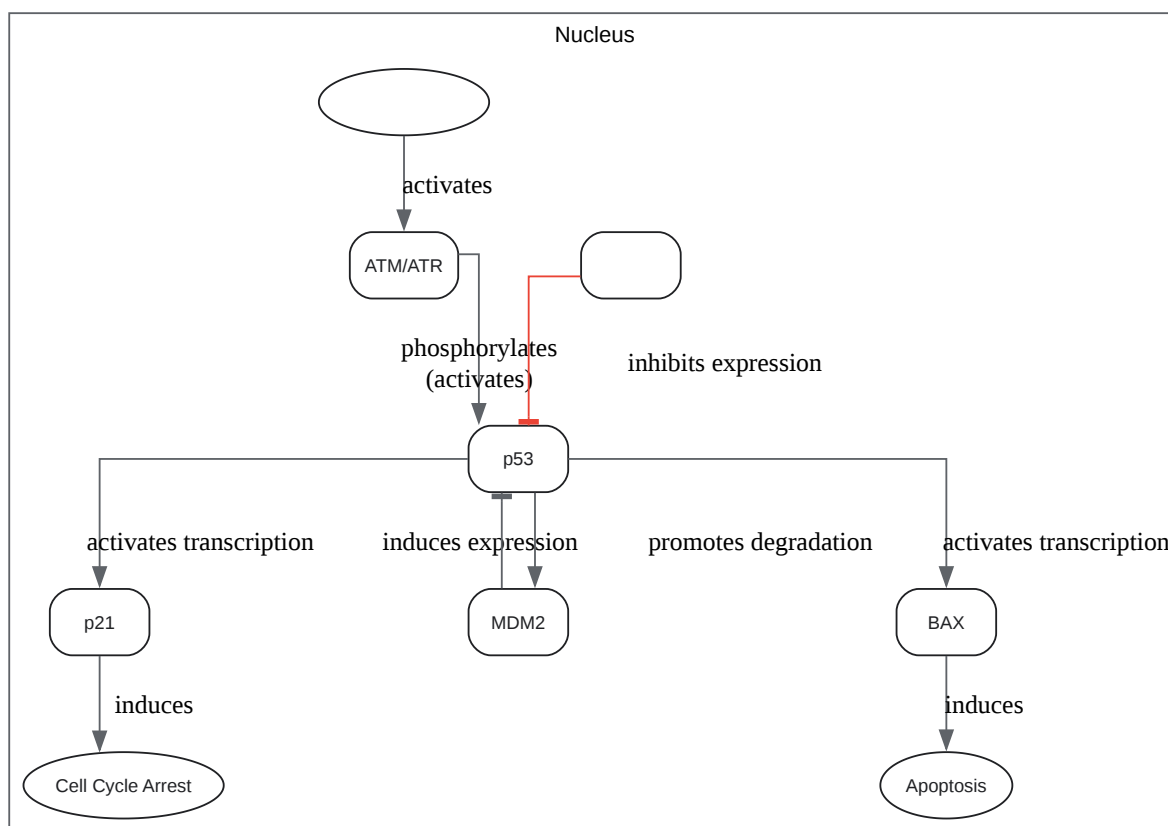
Table 2: Percentage Identity of SNRPB Protein Domains. This table illustrates the high degree of conservation of the Sm1 and Sm2 motifs within the SNRPB protein across different species, with the human sequence as a reference.

Signaling Pathways Involving SNRPB

SNRPB has been shown to interact with and influence key signaling pathways, including the p53 and Akt pathways, which are critical for cell cycle regulation, apoptosis, and cell survival.

SNRPB and the p53 Signaling Pathway

SNRPB has been demonstrated to directly interact with the tumor suppressor protein p53.^{[6][7]} This interaction can lead to the repression of p53 expression and activity, thereby promoting cell cycle progression and inhibiting apoptosis.^{[6][7]} This has significant implications in the context of cancer, where elevated SNRPB levels may contribute to tumorigenesis by dampening the p53-mediated tumor suppressor response.



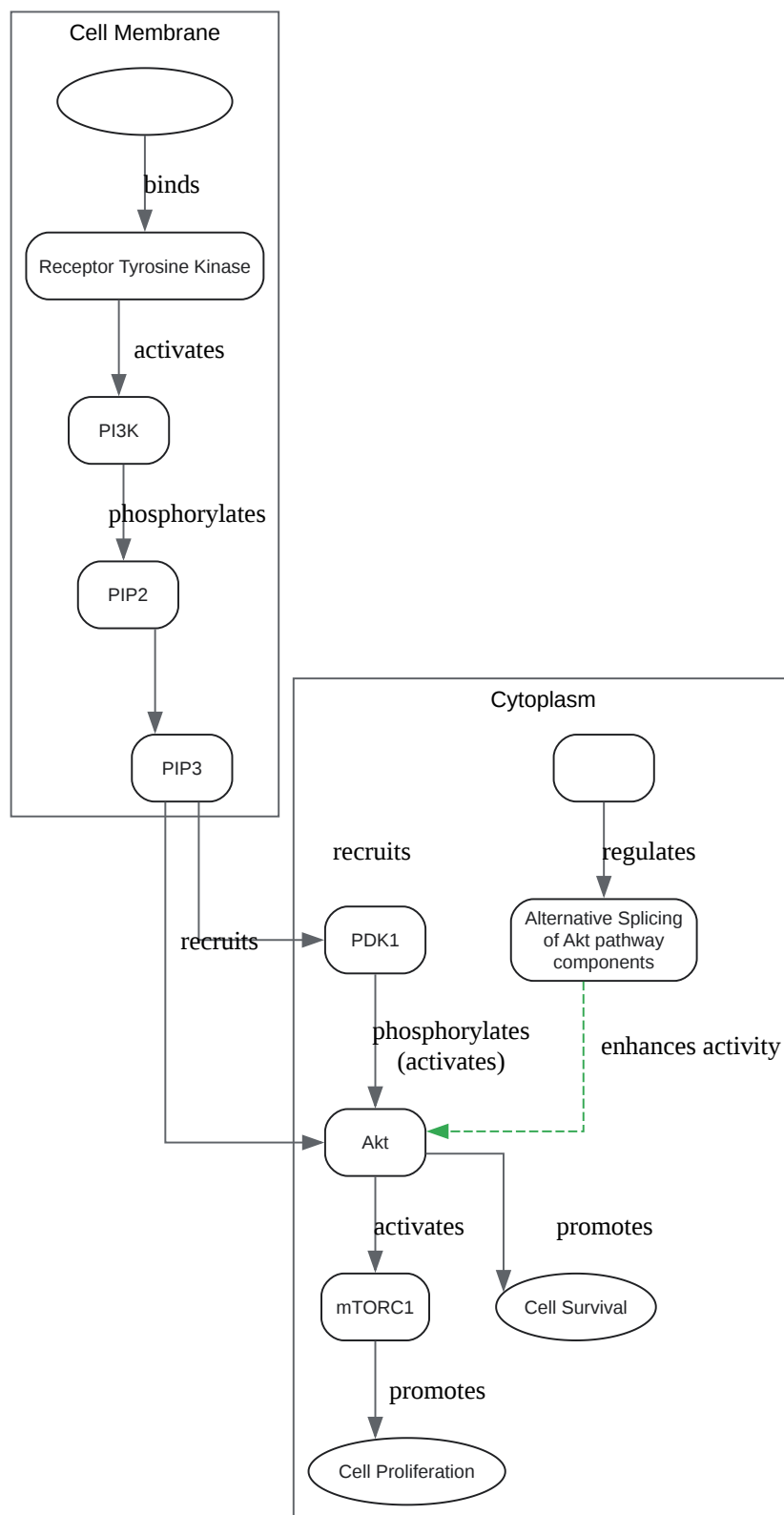
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Figure 1: SNRPB Interaction with the p53 Signaling Pathway. This diagram illustrates the inhibitory effect of SNRPB on the p53 tumor suppressor pathway.

SNRPB and the Akt Signaling Pathway

SNRPB has also been implicated in the regulation of the Akt signaling pathway, a crucial pathway for cell survival and proliferation.[1] Studies have shown that SNRPB can enhance Akt pathway activity, potentially through the alternative splicing of key components of this pathway.

[1] This pro-survival function of SNRPB can be hijacked by cancer cells to promote their growth and resistance to therapy.



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Figure 2: SNRPB Regulation of the Akt Signaling Pathway. This diagram depicts the role of SNRPB in modulating the Akt pathway through alternative splicing.

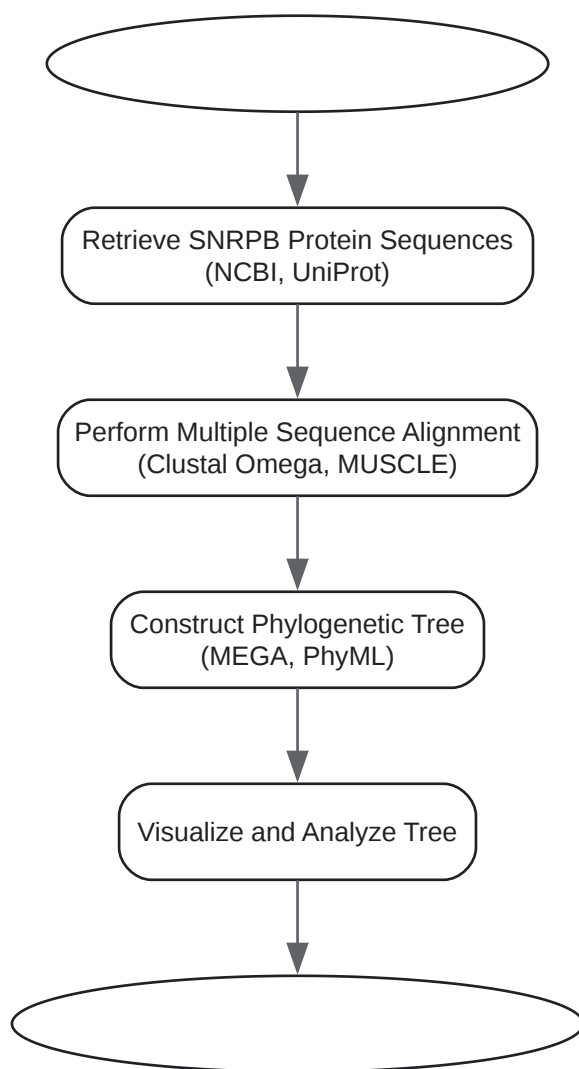
Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of the SNRPB gene.

Phylogenetic Analysis

This protocol outlines the steps for constructing a phylogenetic tree to visualize the evolutionary relationships of SNRPB protein sequences.

- **Sequence Retrieval:** Obtain SNRPB protein sequences from various species from databases like NCBI GenBank or UniProt.
- **Multiple Sequence Alignment (MSA):** Align the retrieved sequences using a tool like Clustal Omega or MUSCLE. The alignment is crucial for identifying conserved regions and calculating evolutionary distances.
- **Phylogenetic Tree Construction:** Use software such as MEGA (Molecular Evolutionary Genetics Analysis) or PhyML to construct the phylogenetic tree from the aligned sequences. Common methods include Neighbor-Joining, Maximum Likelihood, and Bayesian inference.
- **Tree Visualization and Interpretation:** Visualize the generated tree to infer the evolutionary relationships between the different SNRPB orthologs.



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Figure 3: Workflow for Phylogenetic Analysis of SNRPB. This diagram outlines the key steps involved in constructing a phylogenetic tree for the SNRPB gene.

Western Blotting for SNRPB Protein Expression

This protocol describes the detection and quantification of SNRPB protein levels in cell or tissue lysates.

- **Protein Extraction:** Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

- **Protein Quantification:** Determine the protein concentration of the lysates using a protein assay such as the Bradford or BCA assay.
- **SDS-PAGE:** Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for SNRPB.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
- **Analysis:** Quantify the band intensities relative to a loading control (e.g., GAPDH or β -actin) to determine the relative expression levels of SNRPB.

RT-qPCR for SNRPB Gene Expression

This protocol details the measurement of SNRPB mRNA levels.

- **RNA Extraction:** Isolate total RNA from cells or tissues using a suitable RNA extraction kit or Trizol reagent.
- **RNA Quantification and Quality Control:** Measure the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis.
- **Reverse Transcription (RT):** Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

- Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, SNRPB-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).
- Data Analysis: Analyze the amplification curves and calculate the relative expression of SNRPB mRNA using the $\Delta\Delta C_t$ method, normalizing to a stable reference gene (e.g., GAPDH or ACTB).

Conclusion

The SNRPB gene exhibits a high degree of evolutionary conservation, reflecting its indispensable role in the fundamental cellular process of pre-mRNA splicing. Its conserved protein structure, particularly the Sm domains, is critical for its function within the spliceosome. The involvement of SNRPB in key signaling pathways such as the p53 and Akt pathways highlights its broader role in cellular regulation and its potential as a therapeutic target in diseases like cancer. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to investigate the multifaceted biology of SNRPB and its implications for human health and disease. Further research into the precise mechanisms of SNRPB regulation and its interactions will undoubtedly provide deeper insights into the intricate workings of the spliceosome and its role in maintaining cellular fidelity.

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References

1. SNRPB-mediated RNA splicing drives tumor cell proliferation and stemness in hepatocellular carcinoma - Figure f5 | Aging [aging-us.com]
2. SNRPB - Protein information [spliceosomedb.ucsc.edu]
3. SNRPB small nuclear ribonucleoprotein polypeptides B and B1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
4. Snrpb is required in murine neural crest cells for proper splicing and craniofacial morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]
- 6. SNRPB promotes cell cycle progression in thyroid carcinoma via inhibiting p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oncogenic role of SNRPB in human tumors: A pan-cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]
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